molecular formula C18H15N3O B3006851 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide CAS No. 955768-26-0

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide

Cat. No.: B3006851
CAS No.: 955768-26-0
M. Wt: 289.338
InChI Key: WCTBRXMLOKJXPJ-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide, commonly known as DCPIB, is a small molecule inhibitor that has gained attention in scientific research due to its ability to block calcium-activated chloride channels.

Scientific Research Applications

Antagonists for Osteoporosis Treatment Research has identified compounds structurally related to N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide as potent and selective antagonists of the αvβ3 receptor. These compounds have demonstrated efficacy in in vivo models of bone turnover, suggesting their potential for clinical development in the treatment of osteoporosis. Their significant unbound fractions in human plasma and good pharmacokinetics across species highlight their therapeutic promise (Coleman et al., 2004).

Cholinesterase and Aβ-Aggregation Inhibition A series of compounds including 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines have been designed and synthesized, with some showing dual inhibitory action against cholinesterase and amyloid-β (Aβ)-aggregation. This dual action positions them as potential therapeutic agents for Alzheimer's disease, targeting multiple pathological pathways. The design highlights the versatility of the pyrimidine ring as a scaffold for developing multifunctional inhibitors (Mohamed et al., 2011).

Microtubule Targeting Agents The 3-D conformation of methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds has been shown to significantly impact their biological activity, including microtubule depolymerizing effects and antiproliferative activities against cancer cell lines. This research provides insight into the development of cyclopenta[d]pyrimidine derivatives as microtubule targeting agents, offering a new avenue for cancer therapy (Xiang et al., 2020).

Antitumor Activity Research involving the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones under Microwave irradiation has unveiled compounds with potential antitumor activity. This includes the identification of specific derivatives showing significant activity against cancer cell lines, illustrating the therapeutic potential of naphthyridinone derivatives in oncology (Insuasty et al., 2013).

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, particularly if it exhibits any useful biological activity. Further studies could also focus on optimizing its synthesis and exploring its reactivity .

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(14-9-8-12-4-1-2-5-13(12)10-14)21-17-15-6-3-7-16(15)19-11-20-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTBRXMLOKJXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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